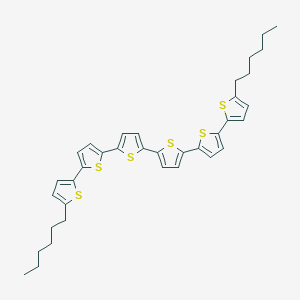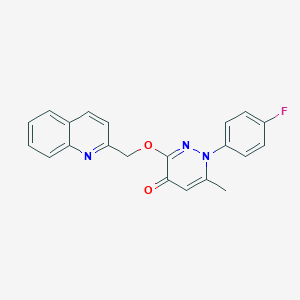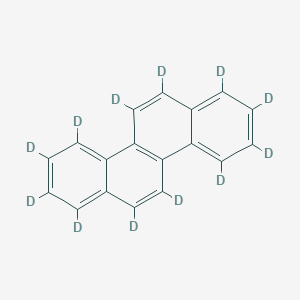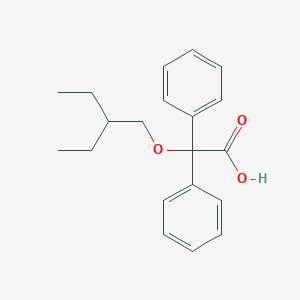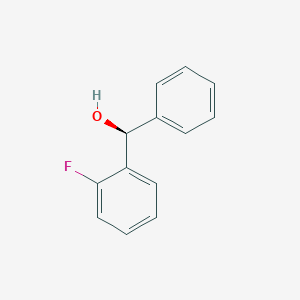
(S)-(2-氟苯基)(苯基)甲醇
描述
“(S)-(2-fluorophenyl)(phenyl)methanol” is a compound that belongs to the class of phenols. Phenols are organic compounds in which a hydroxy group is attached to a saturated carbon . The physical properties of phenols are influenced by hydrogen bonding due to the oxygen–hydrogen dipole in the hydroxy functional group and dispersion forces between alkyl or aryl regions of phenol molecules .
Synthesis Analysis
The synthesis of phenolic compounds can be achieved through various methods. One such method is the methylation of phenol with methanol, a process with equal stoichiometric coefficients . An excess of methanol has a stimulative influence on the reaction in the forward direction .Chemical Reactions Analysis
Phenols are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of phenols are influenced by hydrogen bonding due to the oxygen–hydrogen dipole in the hydroxy functional group and dispersion forces between alkyl or aryl regions of phenol molecules .科学研究应用
1. 合成和表征
(S)-(2-氟苯基)(苯基)甲醇在各种研究中被合成和表征,有助于了解其物理性质和潜在应用。例如,通过M.P、红外光谱、薄层色谱、1H核磁共振和气相色谱-质谱数据等技术合成和表征了它。该化合物在甲醇和苯等不同溶剂混合物中的折射率已被测量,从而计算出各种参数,如摩尔折射率、极化常数和摩尔体积。这些参数有助于估计偶极和溶质-溶剂、溶剂-溶剂相互作用的性质,为了解其化学行为和在各个领域的潜在应用提供见解(Chavan & Gop, 2016)。
2. 相互作用研究
(S)-(2-氟苯基)(苯基)甲醇与其他分子的相互作用已成为研究课题,特别是在了解其氢键行为和相互作用动力学方面。例如,对氟苯基乙炔的醇复合物的研究,这些复合物在结构上类似于(S)-(2-氟苯基)(苯基)甲醇,揭示了它们的氢键模式以及与键的π电子密度的相互作用。这些研究对于理解(S)-(2-氟苯基)(苯基)甲醇的分子行为至关重要,这对于设计药物和其他材料至关重要(Maity, Maity, & Patwari, 2011)。
3. 计算研究
还使用密度泛函理论(DFT)等计算方法研究了该化合物的行为,有助于预测和理解其在不同条件下的化学行为。这些理论研究对于理解分子的活性位点至关重要,这对于其在药物设计和材料科学中的潜在应用至关重要(Trivedi, 2017)。
4. 在聚合物科学中的应用
(S)-(2-氟苯基)(苯基)甲醇在聚合物科学领域也很重要。例如,其衍生物磺化的4-氟苯基苯酮被用于合成新的磺化侧链嫁接单元,然后将其并入共聚物中,用于燃料电池中的质子交换膜等应用。这些应用展示了该化合物的多功能性和在创造具有特定期望性能的材料中的潜力(Kim, Robertson, & Guiver, 2008)。
5. 晶体学研究
已研究了与(S)-(2-氟苯基)(苯基)甲醇相关的化合物的晶体结构,如努阿利莫,以了解它们的结构特征,包括二面角、氢键和三维网络形成。这些见解对于基于(S)-(2-氟苯基)(苯基)甲醇的材料的开发至关重要,因为它们提供了对其结构动态和形成复杂结构的潜力的更深入理解(Kang, Kim, Park, & Kim, 2015)。
未来方向
属性
IUPAC Name |
(S)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-fluorophenyl)(phenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

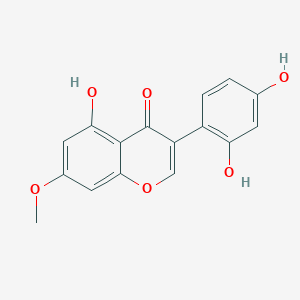
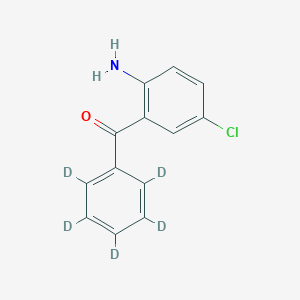
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
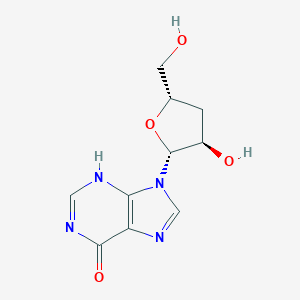
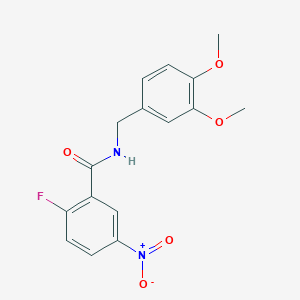
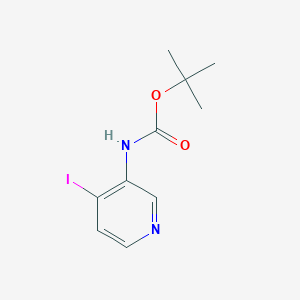
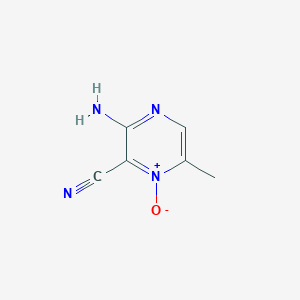
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
